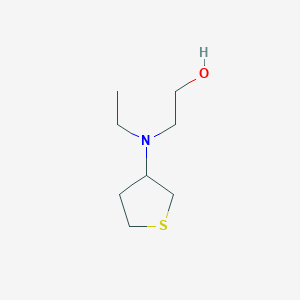

1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine

Descripción general

Descripción

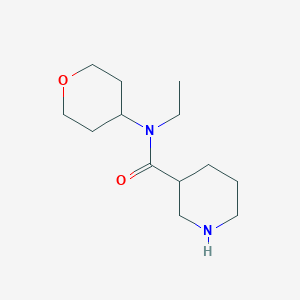

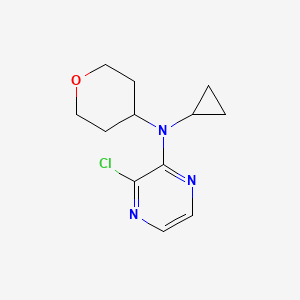

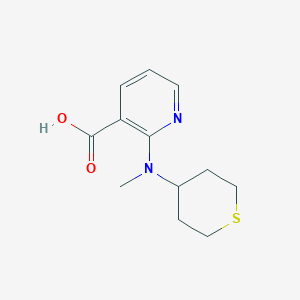

- Structure : It contains an imidazole ring fused with a tetrahydrothiopyran ring, and a guanidine functional group .

Molecular Structure Analysis

The molecular structure consists of a five-membered tetrahydrothiopyran ring fused with an imidazole ring. The guanidine group is attached to the imidazole nitrogen. The compound’s three-dimensional arrangement and bond angles can be further analyzed using computational methods .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been used in the synthesis of novel thiazoles and selenazoles, which have shown strong activity against Candida spp., a type of yeast that can cause fungal infections . The minimum inhibitory concentration (MIC) of these derivatives ranged from 1.95 to 15.62 mg/ml .

Anticonvulsant Activity

The compound has also been used in the synthesis of derivatives that have shown significant anticonvulsant activity. In particular, compounds 4a, 4b, 4m, and 4n demonstrated a statistically significant anticonvulsant activity in the pentylenetetrazole model . Additionally, compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .

Guanidine Synthesis

Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities. The compound “1-ethyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine” can be used in the synthesis of guanidines .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders. The ability of guanidines to form hydrogen bonds, their planarity, and their high basicity make this functional group very versatile for compounds with biological activity .

Kinase Inhibitors

Guanidines have also been used as kinase inhibitors. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in a variety of cellular processes .

α2-Noradrenaline Receptors Antagonists

Guanidines have been used as α2-noradrenaline receptors antagonists. These receptors are a class of G protein-coupled receptors involved in the regulation of neurotransmitter release .

Mecanismo De Acción

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

Mode of Action

It’s worth noting that some compounds in this class have demonstrated significant anticonvulsant activity in the pentylenetetrazole model .

Biochemical Pathways

It’s known that acid phosphatase (apase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .

Result of Action

Some compounds in this class have demonstrated significant anticonvulsant activity .

Propiedades

IUPAC Name |

1-ethyl-1-(thian-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSIERBQJASJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477552.png)

![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477554.png)